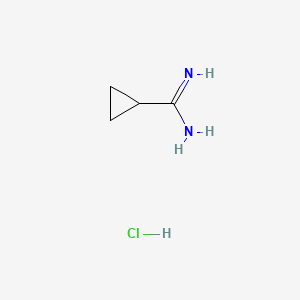

Cyclopropanecarboximidamide Hydrochloride

Description

The exact mass of the compound Cyclopropanecarboximidamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297166. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopropanecarboximidamide Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanecarboximidamide Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYOZJIRAVZGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347308 | |

| Record name | Cyclopropanecarboximidamide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-29-7 | |

| Record name | Cyclopropanecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 57297-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboximidamide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight of Cyclopropanecarboximidamide hydrochloride.

Molecular Weight & Stoichiometric Criticality in Drug Design

Executive Summary

Cyclopropanecarboximidamide hydrochloride (CAS: 57297-29-7) is a high-value pharmacophore building block used extensively in the synthesis of serine protease inhibitors and antiviral agents. Its core value lies in the cyclopropyl moiety , which serves as a bioisostere for isopropyl or phenyl groups, introducing metabolic stability and conformational rigidity without significantly increasing lipophilicity.

For the medicinal chemist, the critical parameter is not merely the molecular weight itself, but the stoichiometric management of the hydrochloride salt . Failure to account for the hydroscopic nature and the specific mass contribution of the counterion (HCl) is a leading cause of yield deviations in amide coupling and Pinner-type reactions.

Physicochemical Profile

The following data represents the authoritative baseline for stoichiometric calculations.

| Property | Value | Precision Note |

| Compound Name | Cyclopropanecarboximidamide hydrochloride | Also: Cyclopropanecarboxamidine HCl |

| CAS Number | 57297-29-7 | Primary identifier |

| Molecular Formula | ( | |

| Average Molecular Weight | 120.58 g/mol | Use for molarity calculations |

| Exact Mass | 120.0454 Da | Use for High-Res Mass Spec (HRMS) |

| Free Base MW | 84.12 g/mol | Active pharmacophore mass |

| Appearance | White to off-white crystalline powder | Highly hygroscopic |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents |

| Melting Point | 120–125 °C | Decomposition often observed near MP |

Structural Context

The molecule consists of a strained cyclopropane ring fused to an amidine group, stabilized as a hydrochloride salt.[1] The salt form is preferred over the free base due to the latter's instability and tendency to sublime or polymerize.

Stoichiometric Criticality & Logic

In synthetic workflows, a common error involves using the free base molecular weight (

The Salt Correction Factor

When designing reactions, the "Salt Correction Factor" (SCF) must be applied if your electronic notebook (ELN) does not automatically adjust for salt forms.

You must weigh 1.43 grams of the hydrochloride salt to deliver 1.0 gram of the reactive amidine equivalent.

Visualization: Stoichiometry & Dissociation Logic

The following diagram illustrates the dissociation pathway and the calculation logic required to ensure correct equivalents in reaction mixtures.

Figure 1: Decision logic for stoichiometric calculations. Note the divergence between salt and free base pathways.

Analytical Validation Protocols

Trust but verify. Commercial batches of Cyclopropanecarboximidamide HCl are hygroscopic; water content can inflate the apparent mass, lowering the effective molarity.

Protocol A: Identity Verification via LC-MS

Objective: Confirm identity.[2][3][4][5][6][7][8] Note that Mass Spectrometry (ESI+) will detect the protonated free base, not the salt.

-

Expected m/z:

(approx). -

Common Pitfall: Researchers looking for

or

Methodology:

-

Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Concentration: 0.1 mg/mL.

-

Injection: 1-5 µL.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Gradient: 5% to 95% B (ACN) over 3 minutes. Note: Amidine is polar and will elute early (near void volume) on standard gradients. Use a HILIC column if retention is required.

Protocol B: Purity via Argentometric Titration

Objective: Determine exact salt purity by quantifying chloride content. This is more reliable than UV purity for salts.

Reagents:

-

0.1 N Silver Nitrate (

) volumetric standard. -

5% Potassium Chromate (

) indicator (Mohr method) or Potentiometric electrode.

Step-by-Step:

-

Weigh: Accurately weigh ~150 mg of sample into a 250 mL Erlenmeyer flask.

-

Dissolve: Add 50 mL deionized water. Ensure complete dissolution.

-

Adjust pH: Ensure solution is neutral (pH 6.5–9). If acidic, buffer slightly with sodium bicarbonate.

-

Titrate: Add 1 mL chromate indicator. Titrate with 0.1 N

under vigorous stirring. -

Endpoint: Appearance of a persistent reddish-brown precipitate (

). -

Calculation:

Where

Synthetic Application Workflow

This compound is most frequently used to synthesize heterocycles (e.g., pyrimidines, triazines) via condensation reactions.

Quality Control & Usage Diagram

The following workflow ensures that the material entering the reactor meets the strict requirements for pharmaceutical synthesis.

Figure 2: Quality Control workflow. Note the loop for drying, as the material is hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Cyclopropanecarboximidamide hydrochloride.[2] Retrieved from [Link][2]

-

Matrix Fine Chemicals. Product Specification: Cyclopropanecarboximidamide Hydrochloride. Retrieved from [Link]

Sources

- 1. CYCLOPROPANECARBOXIMIDAMIDE HYDROCHLORIDE | CAS 57297-29-7 [matrix-fine-chemicals.com]

- 2. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Cyclopropane-1-carboximidamide hydrochloride | 57297-29-7 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. longdom.org [longdom.org]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. Spectrophotometric Determination of Distigmine Bromide, Cyclopentolate HCl, Diaveridine HCl and Tetrahydrozoline HCl via Charge Transfer Complex Formation with TCNQ and TCNE Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Effect: A Technical Guide to Biological Activity and Drug Design

Executive Summary

The cyclopropane ring is not merely a structural connector; it is a high-impact pharmacophore that fundamentally alters the physicochemical and biological profile of a drug candidate.[1][2][3] Often termed a "bioisostere of the double bond" or a "metabolic roadblock," the cyclopropyl moiety offers a unique combination of conformational rigidity , electronic distinctiveness (high

This technical guide provides a deep dive into the biological activity of cyclopropane derivatives, moving beyond basic descriptions to the causal mechanisms driving their efficacy in oncology, virology, and antimicrobial therapies. It includes validated experimental protocols and decision-making frameworks for medicinal chemists.[3]

Part 1: The Pharmacophore Logic

Why Cyclopropane? The Structural-Activity Causality

To utilize cyclopropane effectively, one must understand the underlying physics that drive its biological interactions.[3]

1. The "Bent Bond" Theory & Electronic Signature

Unlike standard alkanes (

-

Biological Consequence: The ring can engage in

-stacking-like interactions with aromatic residues (Phenylalanine, Tyrosine) in protein binding pockets, enhancing affinity beyond simple hydrophobic effects. -

Acidity Modulation: The increased s-character of the C-H bonds renders them more acidic and stronger (106 kcal/mol) than typical methylene groups, altering the pKa of adjacent amines.

2. Metabolic Blocking (The "Soft Spot" Fix)

Aliphatic chains (ethyl, isopropyl) are prone to rapid oxidation by Cytochrome P450 enzymes.[3]

-

Mechanism: Replacing an isopropyl group with a cyclopropyl group often blocks the site of metabolism (SOM).[3] The strong C-H bonds resist hydrogen atom abstraction, extending the half-life (

) of the drug. -

Caveat: Cyclopropylamines can sometimes form reactive radical intermediates via CYP450 opening, leading to mechanism-based inhibition (MBI).[3] This requires careful screening (see Trovafloxacin vs. Moxifloxacin).[3]

3. Conformational Restriction

The ring locks the vectors of attached substituents.

-

Application: In kinase inhibitors, the 1,1-cyclopropane-dicarboxamide motif forces the molecule into a "kinked" conformation that perfectly matches the ATP-binding hinge region of tyrosine kinases (e.g., VEGFR2, MET).

Part 2: Therapeutic Classes & Case Studies

Kinase Inhibitors (Oncology)

Key Drugs: Cabozantinib, Lenvatinib[3]

-

Role of Cyclopropane: These drugs utilize a 1,1-disubstituted cyclopropane ring.[3] This scaffold acts as a rigid hinge, orienting the donor-acceptor motifs to form critical hydrogen bonds with the kinase backbone (e.g., Cys919 in VEGFR2).

-

Activity: Potent inhibition of MET, VEGFR2, and RET kinases.[3][4] The rigidity reduces the entropic penalty of binding, significantly lowering

values into the sub-nanomolar range.

Antivirals (Hepatitis C & HIV)

Key Drugs: Glecaprevir, Voxilaprevir, Nevirapine

-

Role of Cyclopropane: In HCV NS3/4A protease inhibitors, a vinylcyclopropane moiety is crucial.[3] It fits into the shallow S1' subsite of the protease.

-

Mechanism: The vinylcyclopropane acts as a P1 residue mimic.[3] Its rigidity prevents the "collapse" of the binding pocket, maintaining high affinity against resistant viral variants.

Antibiotics (Fluoroquinolones)

Key Drugs: Ciprofloxacin, Moxifloxacin[3]

-

Role of Cyclopropane: The N1-cyclopropyl group is the gold standard for Gram-negative potency.

-

SAR Insight: Replacing the N1-ethyl of Norfloxacin with N1-cyclopropyl (Ciprofloxacin) increased potency against Pseudomonas aeruginosa by 4-8 fold. The cyclopropyl group fills a hydrophobic pocket in the DNA gyrase-DNA complex more efficiently than ethyl or vinyl groups.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for introducing a cyclopropane ring during Lead Optimization.

Figure 1: Strategic decision tree for cyclopropane incorporation in medicinal chemistry.

Part 4: Experimental Framework (The "How-To")

This section details a self-validating workflow for synthesizing a cyclopropane-based kinase inhibitor core and evaluating its biological activity.

Protocol A: Synthesis of 1,1-Cyclopropane Dicarboxamide Core

Target: Preparation of a scaffold mimicking the core of Cabozantinib.[3]

-

Reagents: Diethyl malonate, 1,2-dibromoethane, Potassium Carbonate (

), DMF, Tetrabutylammonium bromide (TBAB).[3] -

Step-by-Step:

-

Activation: Dissolve diethyl malonate (10 mmol) and 1,2-dibromoethane (12 mmol) in DMF (20 mL).

-

Cyclization: Add

(25 mmol) and catalytic TBAB (0.5 mmol). Stir vigorously at 60°C for 12 hours. Note: TBAB acts as a phase transfer catalyst, essential for the interfacial alkylation. -

Validation (TLC): Monitor disappearance of diethyl malonate (

in 10% EtOAc/Hex) and appearance of the cyclopropane diester ( -

Workup: Dilute with water, extract with diethyl ether.[3] Dry over

.[3] -

Amidation: Hydrolyze the ester (LiOH, THF/H2O) to the diacid, then couple with the desired aniline using HATU/DIPEA to generate the diamide.

-

Protocol B: Biological Validation (Kinase Inhibition Assay)

Objective: Determine the

Materials:

-

Recombinant VEGFR2 kinase domain.[3]

-

Poly(Glu,Tyr) 4:1 substrate.[3]

-

ATP (

, near - -ATP or ADP-Glo™ Reagent (Promega).[3]

Workflow:

-

Preparation: Prepare a 3-fold serial dilution of the cyclopropane derivative in DMSO (Top concentration:

). -

Incubation: Mix Kinase (5 ng), Substrate (

), and Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM -

Initiation: Add ATP cocktail. Incubate for 60 minutes at room temperature.

-

Detection (ADP-Glo Method):

-

Data Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound]. Fit to the sigmoidal dose-response equation (Variable Slope) to extract

.[3]

Self-Validation Check:

-

Z-Factor: Calculate

.[3] A value -

Reference: Run Cabozantinib as a positive control.[3] Expected

.[3]

Part 5: Quantitative Activity Comparison

The table below summarizes the impact of cyclopropane substitution on biological potency across different targets.

| Drug / Compound | Target | Cyclopropane Role | Bioactivity Shift (vs. Non-Cyclo analog) |

| Ciprofloxacin | DNA Gyrase | Hydrophobic fit (N1 pos) | 4-8x potency increase vs. N-ethyl (Norfloxacin) |

| Cabozantinib | VEGFR2 / MET | Conformational Lock | >50x potency increase vs. flexible chain analogs |

| Nevirapine | HIV-1 RT | Hydrophobic Pocket Fill | Cyclopropyl confers high selectivity over human polymerases |

| Tranylcypromine | MAO-A/B | Covalent Inhibition | Irreversible inhibition (Mechanism-based inactivator) |

Part 6: Mechanism of Action Diagram (Kinase Binding)[3]

This diagram visualizes how the 1,1-cyclopropane motif orients the inhibitor within the ATP-binding pocket.

Figure 2: Mechanistic interaction of cyclopropane-based inhibitors within the kinase active site.

References

-

Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] [3][5]

-

Wiesenfeldt, M. P., et al. (2016).[3] The structure and properties of cyclopropanes. Angewandte Chemie International Edition, 55(38), 11320-11325.[3]

-

Yablokov, A. S., et al. (2018).[3][6] Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67, 395–418.[3]

-

Gaugaz, F. Z., et al. (2014).[3] The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-2232.[3]

-

Meanwell, N. A. (2014).[3] The influence of bioisosteres in drug design: tactical applications to address developability problems. Topics in Medicinal Chemistry, 13, 283-382.[3]

Sources

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 2. nbinno.com [nbinno.com]

- 3. Cyclopropane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Executive Summary

Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7) is a critical C3-building block in medicinal chemistry, primarily utilized to introduce the cyclopropyl moiety into heterocyclic scaffolds such as pyrimidines, triazines, and imidazoles. This moiety is prized in drug discovery for its ability to improve metabolic stability (blocking P450 oxidation sites) and enhance potency through rigid steric constraints.[1][2]

This guide provides a comprehensive framework for the identification of this compound and its "related substances"—defined here as synthetic precursors (nitriles), intermediates (imidates), and degradation products (amides/acids).

Chemical Identity & Structural Significance[1][3]

The molecule consists of a high-strain cyclopropane ring fused to a reactive amidine group, stabilized as a hydrochloride salt.

| Property | Specification |

| IUPAC Name | Cyclopropanecarboximidamide hydrochloride |

| CAS Number | 57297-29-7 |

| Molecular Formula | C₄H₈N₂[3][4][5][6] · HCl |

| Molecular Weight | 120.58 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in acetone/EtOAc. |

| Key Reactivity | Nucleophilic at the amidine carbon (for heterocycle formation); susceptible to hydrolysis.[1] |

The "Related Compounds" Landscape

To correctly identify the target, one must understand its genesis.[1] The industrial synthesis typically follows the Pinner Reaction , which dictates the impurity profile.

Figure 1: Synthetic pathway and origin of related impurities.[7][8] The Pinner reaction involves an imidate intermediate that is highly sensitive to moisture, leading to amide formation.

Analytical Characterization Strategy

Due to the lack of a strong UV chromophore (no conjugated pi-system beyond the amidine C=N), standard UV-HPLC at 254 nm is often insufficient. The cyclopropyl ring absorbs weakly in the low UV range (200–210 nm).[1]

Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation.[1]

-

Solvent: DMSO-d₆ is required.[1] D₂O will cause the exchange of the amidine protons (

), erasing the most diagnostic peaks.[1] -

Diagnostic Signals:

-

8.5–9.0 ppm (Broad singlets, 3H-4H): Represents the amidine protons (

-

1.6–1.9 ppm (Multiplet, 1H): The methine proton of the cyclopropane ring (

-

0.9–1.2 ppm (Multiplet, 4H): The methylene protons of the cyclopropane ring (

-

8.5–9.0 ppm (Broad singlets, 3H-4H): Represents the amidine protons (

Chromatographic Purity (HPLC)

Challenge: The amidine is highly polar and basic.[1] On standard C18 columns at neutral pH, it will elute in the void volume (no retention) and tail significantly.[1]

Solution: Use Ion-Pair Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] Alternatively, a Reverse Phase method with high buffer strength and low pH is effective.[1]

Validated HPLC Method Parameters (Recommended)

| Parameter | Condition |

| Column | C18 Polar Embedded (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5) + 5 mM Octanesulfonic acid (Ion Pair) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-15 min: 5%→40% B; 15-20 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Critical: 254 nm will miss the compound) |

| System Suitability | Tailing factor < 1.5; Resolution > 2.0 between Amidine and Amide impurity.[1] |

Detailed Experimental Protocols

Protocol A: Determination of Chloride Content (Titration)

Since the molecule is a hydrochloride salt, verifying the stoichiometry of the counterion is a crucial purity check.

-

Reagents: 0.1 N Silver Nitrate (

), 5% Potassium Chromate ( -

Procedure:

-

Accurately weigh 150 mg of the sample into a 250 mL Erlenmeyer flask.

-

Dissolve in 50 mL of DI water.

-

Add 1 mL of Potassium Chromate indicator (solution turns yellow).[1]

-

Titrate with 0.1 N

under vigorous stirring until the precipitate turns from white (

-

-

Calculation:

Theoretical Cl content for C₄H₉ClN₂ is 29.4%.[1]

Protocol B: Identification of Hydrolysis Impurity (Amide)

The primary degradation pathway is the conversion to Cyclopropanecarboxamide.[1]

-

Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile:Water (50:50).

-

LC-MS Analysis: Inject onto the HPLC system described in Section 3.2 coupled to a Mass Spectrometer (ESI+).

-

Interpretation:

-

Target (Amidine): m/z = 85.1

(Free base mass + H).[1] -

Impurity (Amide): m/z = 86.1

(Mass shift of +1 Da is widely observed due to -

Note: The retention time of the Amide will be significantly longer than the Amidine in Reverse Phase (less polar) and shorter in HILIC.

-

Downstream Application: Heterocycle Synthesis

To demonstrate the functional utility of the identified compound, we examine its reaction with

Case Study: Synthesis of 2-Cyclopropyl-6-cyclohexylpyrimidin-4-ol

This reaction highlights the nucleophilic nature of the amidine nitrogens attacking the electrophilic carbonyls of the

Reaction Scheme:

Figure 2: Logical flow of pyrimidine synthesis using the target amidine.

Procedure:

-

Activation: Dissolve Cyclopropanecarboximidamide HCl (1.0 eq) in Ethanol. Add Sodium Ethoxide (2.5 eq) to neutralize the HCl and generate the free amidine base in situ.[1]

-

Addition: Add Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq).

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Workup: Evaporate solvent. Acidify with dilute acetic acid to precipitate the hydroxypyrimidine (tautomer of pyrimidone).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

-

Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.[1] Retrieved from [Link]

-

Google Patents. WO2015198045A1 - 3-substituted 2-amino-indole derivatives.[1] (Contains experimental examples of cyclopropanecarboximidamide reacting with beta-keto esters). Retrieved from

-

Chromatography Forum. Amine hydrochloride in HPLC - Analysis strategies. Retrieved from [Link]

Sources

- 1. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarboxamidine Hydrochloride | 57297-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CYCLOPROPANECARBOXIMIDAMIDE HYDROCHLORIDE | CAS 57297-29-7 [matrix-fine-chemicals.com]

- 5. Cyclopropane-1-carboximidamide hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Cyclopropane-1-carboximidamide hydrochloride | 57297-29-7 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

Cyclopropanecarboximidamide Hydrochloride: The Gateway to Cyclopropyl-Heterocycle Therapeutics

Technical Guide & Application Whitepaper

Executive Summary

Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7) has evolved from a niche reagent into a critical building block in modern medicinal chemistry. Its primary utility lies in its ability to introduce the cyclopropyl moiety —a "privileged structure" known for enhancing metabolic stability, increasing potency via conformational restriction, and improving oral bioavailability.

This guide details the technical application of this reagent, focusing on its role as the precursor to 2-cyclopropylpyrimidines , a scaffold central to next-generation kinase inhibitors (BRAF, IDH1/2) and novel antimalarials (Plasmepsin X inhibitors).

Part 1: Technical Profile & Handling

Chemical Identity[1][2][3][4]

-

Formula: C₄H₈N₂ · HCl

-

Appearance: White to off-white crystalline powder.[3]

Stability & Solubility[6]

-

Hygroscopicity: Highly hygroscopic. The amidine functionality is prone to hydrolysis if left exposed to moisture, converting to the amide (cyclopropanecarboxamide).

-

Solubility: Highly soluble in water, methanol, and ethanol. Sparingly soluble in non-polar solvents (DCM, hexanes) unless free-based.

-

Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. For precise stoichiometry, it is recommended to dry the salt under vacuum over P₂O₅ before use in moisture-sensitive cyclizations.

Part 2: Core Application – The Pyrimidine "Warhead"

The most high-value application of this reagent is the synthesis of 2-cyclopropylpyrimidines . This motif is ubiquitous in recent drug candidates because the cyclopropyl group at the C2 position protects the pyrimidine ring from metabolic oxidation while positioning the heterocycle in a favorable orientation for receptor binding.

Mechanism of Action

The synthesis relies on the condensation of the amidine (generated in situ from the hydrochloride salt) with a 1,3-dielectrophile. The choice of dielectrophile dictates the substitution pattern of the resulting pyrimidine.

Experimental Protocol: Synthesis of 2-Cyclopropylpyrimidine

A self-validating protocol for the base scaffold.

Reagents:

-

Cyclopropanecarboximidamide HCl (1.0 equiv)

-

1,1,3,3-Tetramethoxypropane (1.1 equiv) [Precursor to malonaldehyde]

-

Ethanol (Solvent, 0.5 M concentration)

-

Sodium Ethoxide (NaOEt) (1.2 equiv)

Step-by-Step Methodology:

-

Free-Basing: In a dry round-bottom flask under N₂, dissolve Cyclopropanecarboximidamide HCl in absolute ethanol. Add NaOEt solution dropwise at 0°C. Stir for 30 minutes to generate the free amidine.

-

Checkpoint: A white precipitate of NaCl should form.

-

-

Condensation: Add 1,1,3,3-Tetramethoxypropane dropwise. The reaction mixture is then heated to reflux (approx. 78°C) for 4–6 hours.

-

Mechanistic Insight: Acidic conditions (often provided by the HCl salt itself if NaOEt is slightly substoichiometric, or by adding catalytic HCl) hydrolyze the acetal to malonaldehyde in situ, which then condenses with the amidine.

-

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude oil can be purified via vacuum distillation or flash chromatography (Hexane/EtOAc).

Advanced Intermediate: 5-Bromo-2-cyclopropylpyrimidine

For drug development, the 5-bromo derivative (CAS 304902-96-3) is the actual "workhorse" intermediate, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Modification: Replace 1,1,3,3-tetramethoxypropane with Mucobromic acid or perform a direct bromination of the 2-cyclopropylpyrimidine using N-Bromosuccinimide (NBS) in Acetonitrile.

Visualization: The Pyrimidine Synthesis Pathway

Caption: Synthetic pathway from the amidine salt to the critical 5-bromo-2-cyclopropylpyrimidine intermediate and its pharmaceutical applications.

Part 3: Emerging Research Applications

Next-Generation Kinase Inhibitors

The 2-cyclopropylpyrimidine moiety is a key feature in inhibitors targeting BRAF and IDH1/2 mutations.

-

Case Study (PLX7904/PLX8394): These "paradox-breaking" BRAF inhibitors utilize the cyclopropyl group to optimize the hydrophobic fit within the ATP-binding pocket while maintaining a distinct hinge-binding profile compared to first-generation drugs like Vemurafenib. The cyclopropyl group provides a rigid steric bulk that improves selectivity.

-

Mechanism: The amidine is condensed with a fluorinated 1,3-dicarbonyl equivalent to generate the specific core required for these inhibitors.

Antimalarial Agents (Plasmepsin X Inhibitors)[7]

-

Case Study (UCB7362): Identified in 2022, this oral antimalarial candidate targets Plasmepsin X.[4] The synthesis explicitly utilizes 5-bromo-2-cyclopropylpyrimidine (derived from cyclopropanecarboximidamide) as a coupling partner to build the core scaffold.

-

Significance: The cyclopropyl group in this context reduces the lipophilicity (LogD) compared to a phenyl or isopropyl group, improving the metabolic stability (microsomal clearance) and reducing hERG liability.

Bioisosteres: 1,2,4-Oxadiazoles & Tetrazoles

Beyond pyrimidines, the reagent is used to synthesize five-membered heterocycles that act as bioisosteres for amide bonds.

-

1,2,4-Oxadiazoles: Reaction of the amidine with acyl chlorides in the presence of base. These rings improve membrane permeability compared to the corresponding amides.

-

Tetrazoles: Reaction with sodium azide (or equivalent) yields 5-cyclopropyltetrazoles, which serve as carboxylic acid bioisosteres with improved metabolic resistance.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of amidine | Ensure all solvents are anhydrous. Dry the HCl salt under vacuum before use. |

| Incomplete Cyclization | Reaction temperature too low | Pyrimidine synthesis often requires reflux (78–80°C). Ensure adequate reaction time (4–12h). |

| Precipitate in Reaction | NaCl formation (Normal) | Do not filter NaCl until the reaction is complete; the salt can sometimes aid in the "salting out" effect during workup. |

| Impurity Profile | Amide formation | Check the quality of the starting material. If the IR spectrum shows a strong C=O peak at ~1650 cm⁻¹, the amidine has hydrolyzed. |

References

-

PubChem. (2025).[5][1] Cyclopropanecarboximidamide hydrochloride (Compound Summary).[1][6] National Library of Medicine. Available at: [Link]

-

Mancinelli, J. P., & Wilkerson-Hill, S. M. (2020). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes. Journal of Organic Chemistry. (Contextualizing cyclopropyl synthesis). Available at: [Link]

-

Cheuka, P. M., et al. (2022). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362.[4] Journal of Medicinal Chemistry.[7] Available at: [Link]

-

Zhang, C., et al. (2015). Design and Synthesis of BRAF Inhibitors. (Relating to PLX7904/PLX8394 scaffolds). Molecular Cancer Therapeutics.[5][3] Available at: [Link]

Sources

- 1. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOPROPANECARBOXIMIDAMIDE HYDROCHLORIDE | CAS 57297-29-7 [matrix-fine-chemicals.com]

- 3. Cyclopropane-1-carboximidamide hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropane-1-carboximidamide hydrochloride, CAS No. 57297-29-7 - iChemical [ichemical.com]

- 7. tandfonline.com [tandfonline.com]

Pharmacological Profile & Medicinal Chemistry Utility of Cyclopropanecarboximidamide Hydrochloride

This guide serves as a technical deep-dive into Cyclopropanecarboximidamide Hydrochloride , a critical building block in modern medicinal chemistry. It is structured to provide actionable insights for drug discovery professionals, focusing on the compound's utility in synthesizing metabolically stable and potent pharmacophores.

CAS: 57297-29-7 | Formula: C₄H₉ClN₂ | MW: 120.58 g/mol [1]

Executive Summary: The "Privileged" Cyclopropyl-Amidine Scaffold

Cyclopropanecarboximidamide hydrochloride is not a marketed drug itself but a high-value pharmacophore precursor . It combines two structurally significant motifs: the cyclopropyl ring (a bioisostere for alkyl/phenyl groups with enhanced metabolic stability) and the amidine group (a basic motif mimicking the guanidine of arginine).

In drug discovery, this compound is primarily employed to:

-

Enhance Metabolic Stability: The cyclopropyl group blocks Cytochrome P450 (CYP) oxidation sites common in flexible alkyl chains.

-

Restrict Conformation: The rigid cyclopropyl ring locks downstream substituents into bioactive conformations, reducing the entropic penalty of binding.

-

Mimic Arginine Residues: The amidine moiety serves as a critical anchor in S1 pockets of serine proteases (e.g., Thrombin, Factor Xa, HCV NS3/4A).

Physicochemical & Structural Profile[2][3][4]

Understanding the fundamental properties of this salt is a prerequisite for its successful application in synthesis and formulation.

| Property | Value/Description | Pharmacological Implication |

| Basicity (pKa) | ~11.0–11.5 (Amidine) | Strong base; exists as a cation at physiological pH, crucial for ionic interactions (salt bridges) with Asp/Glu residues in enzyme active sites. |

| Electronic Character | High s-character (Cyclopropyl) | The C-C bonds in the cyclopropyl ring have significant |

| Solubility | High (Water, Methanol) | The HCl salt form ensures high aqueous solubility, facilitating use in polar reaction media or aqueous bioassays. |

| H-Bond Potential | Donor (NH, NH₂) | The amidine group acts as a bidentate hydrogen bond donor, essential for molecular recognition. |

Structural Visualization

The following diagram illustrates the electronic and steric features that make this scaffold unique.

Figure 1: Structural contributions of the cyclopropyl-amidine scaffold to pharmacodynamics and pharmacokinetics.

Pharmacological Rationale: Why Use This Scaffold?

Bioisosterism and Metabolic Defense

The cyclopropyl group is a superior bioisostere to isopropyl or ethyl groups.

-

Mechanism: The C-H bonds in a cyclopropane ring are shorter and stronger (approx. 106 kcal/mol) than typical aliphatic C-H bonds (98 kcal/mol). This makes the ring highly resistant to hydrogen atom abstraction by CYP450 enzymes, significantly extending the half-life (

) of the drug. -

Evidence: This strategy has been successfully deployed in HCV protease inhibitors (e.g., Asunaprevir analogs) where replacing an alkyl chain with a cyclopropyl moiety reduced clearance.

Arginine Mimicry in Protease Inhibition

Many serine proteases recognize the positively charged guanidine side chain of Arginine (Arg).

-

The Challenge: Guanidine is highly basic (pKa ~13.6) and often leads to poor oral bioavailability.

-

The Solution: Cyclopropanecarboximidamide provides a slightly less basic (pKa ~11), less polar alternative that retains the ability to form the critical salt bridge with the catalytic Aspartate in the S1 pocket, improving membrane permeability while maintaining potency.

Synthetic Utility & Experimental Protocols

The primary utility of Cyclopropanecarboximidamide HCl is as a precursor for 2-cyclopropyl-pyrimidines and triazines .

Protocol: Synthesis of 2-Cyclopropyl-4-hydroxypyrimidine

This protocol demonstrates the condensation of the amidine with a

Reagents:

-

Cyclopropanecarboximidamide HCl (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq)

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Free Base Generation: In a round-bottom flask under

, dissolve NaOEt in anhydrous ethanol. Add Cyclopropanecarboximidamide HCl and stir at room temperature for 30 minutes. Rationale: The amidine must be deprotonated to its free base form to act as a nucleophile. -

Condensation: Dropwise add Ethyl acetoacetate to the reaction mixture.

-

Cyclization: Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC (or LC-MS) for the disappearance of the amidine.

-

Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH ~6 to precipitate the product.

-

Purification: Filter the white solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the pyrimidine C5-H singlet (~6.0 ppm). The cyclopropyl protons should appear as multiplets between 0.8–1.2 ppm.

Reaction Workflow Diagram

Figure 2: Synthetic pathway for generating the 2-cyclopropyl-pyrimidine scaffold.

Case Study: Application in HCV Protease Inhibitors

Target: NS3/4A Serine Protease (Hepatitis C Virus).[2] Role of Scaffold: The cyclopropyl-amidine motif is often derivatized to form the P1 anchor .

In the development of macrocyclic inhibitors (similar to Simeprevir or Danoprevir), the cyclopropyl moiety serves a dual function:

-

S1 Pocket Fit: The rigid cyclopropyl ring fits snugly into the hydrophobic S1 subsite.

-

Electrophilic Trap (Optional): In some designs, the amidine is converted into an acyl sulfonamide, but the cyclopropyl backbone remains to direct the binding vector.

Mechanistic Insight: The high potency of these inhibitors correlates directly with the angle of the cyclopropyl ring . Unlike flexible propyl chains, the cyclopropyl group pays a lower entropic cost upon binding because it is already "pre-organized" in a bioactive conformation.

Safety & Handling

While valuable, Cyclopropanecarboximidamide HCl presents specific hazards typical of strong organic bases/salts.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling:

-

Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator. Moisture absorption can lead to hydrolysis of the amidine to the amide (Cyclopropanecarboxamide), destroying reactivity.

-

PPE: Wear nitrile gloves and safety goggles. Inhalation of dust is a primary respiratory irritant.

-

-

Stability: Stable under dry conditions. In solution, avoid prolonged exposure to strong base without immediate reaction, as dimerization or hydrolysis may occur.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of amidines and guanidines).

-

Llinàs-Brunet, M., et al. (2004). Structure-Activity Relationships of α-Ketoamide Inhibitors of the Hepatitis C Virus NS3 Serine Protease. Journal of Medicinal Chemistry, 47(7), 1605-1608. Link

-

PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride (CID 2781916).[3] National Library of Medicine. Link

-

Karpov, A. S., & Müller, T. J. (2003).[4] Straightforward Novel Synthesis of 2-Substituted Pyrimidines via a One-Pot Cyclocondensation. Synthesis, 2003(18), 2815-2826. (Methodology for amidine condensation).

Sources

Methodological & Application

Use of Cyclopropanecarboximidamide hydrochloride as a pharmaceutical intermediate.

Application Note: Efficient Synthesis of 2-Cyclopropylpyrimidine Scaffolds using Cyclopropanecarboximidamide Hydrochloride

Abstract

Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7) is a critical C3-building block used to introduce the cyclopropyl moiety into heterocyclic pharmaceutical intermediates. The cyclopropyl group is a "privileged structure" in modern drug design, offering improved metabolic stability (blocking CYP450 oxidation sites) and unique conformational restriction compared to isopropyl or phenyl bioisosteres. This guide details the handling, critical material attributes (CMAs), and a validated protocol for utilizing this amidine salt in the synthesis of 2-cyclopropyl-4-hydroxypyrimidines , a core scaffold found in various antiviral (HCV NS5A inhibitors) and kinase inhibitor programs.

Molecular Profile & Critical Material Attributes (CMA)

Before initiating synthesis, the physicochemical properties of the amidine salt must be understood to prevent process failure.

| Property | Specification | Critical Insight |

| Compound | Cyclopropanecarboximidamide HCl | CAS: 57297-29-7 |

| MW | 120.58 g/mol | High atom economy building block. |

| Appearance | White crystalline powder | Hygroscopic. Must be stored in a desiccator. |

| Solubility | Soluble in Water, MeOH, EtOH | Poor solubility in non-polar solvents (DCM, Toluene). |

| pKa (Conj. Acid) | ~11-12 (Amidine) | Requires strong base (NaOEt, NaOMe) for free-basing. |

| Stability | Stable as HCl salt. | Unstable as free base. Must be generated in situ. |

Handling Precaution: The free amidine is prone to hydrolysis to the amide (cyclopropanecarboxamide) if exposed to moisture. All reactions must be performed under an inert atmosphere (N₂) using anhydrous solvents.

Mechanistic Insight: The Amidine-Ketoester Condensation

The primary utility of this intermediate is its reaction with 1,3-dielectrophiles (such as

Mechanism Description:

-

Free-Basing: The HCl salt is neutralized by a strong alkoxide base, generating the nucleophilic free amidine.

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

-keto ester (more electrophilic than the ester). -

Cyclization: The second nitrogen attacks the ester carbonyl, expelling an alcohol molecule.

-

Tautomerization: The resulting intermediate aromatizes to form the stable 4-hydroxypyrimidine (often existing as the 4-pyrimidone tautomer).

Figure 1: Mechanistic pathway for the formation of the pyrimidine core.

Validated Protocol: Synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol

This protocol describes the reaction with ethyl acetoacetate. This scaffold is a versatile precursor; the hydroxyl group can be chlorinated (using POCl₃) to allow subsequent S_NAr coupling, a common workflow in drug discovery (e.g., GPR43 agonists, HCV inhibitors).

Reagents & Equipment

-

Reactant A: Cyclopropanecarboximidamide HCl (1.0 equiv)

-

Reactant B: Ethyl acetoacetate (1.1 equiv)

-

Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (2.5 equiv)

-

Solvent: Anhydrous Ethanol (10 vol)

-

Equipment: 3-neck round bottom flask, reflux condenser, N₂ line, internal temperature probe.

Step-by-Step Methodology

-

System Preparation:

-

Oven-dry all glassware. Assemble the reactor under a continuous nitrogen sweep.

-

Why: Moisture competes with the amidine for the ester, leading to hydrolysis byproducts.

-

-

Free-Basing (In-Situ):

-

Charge Anhydrous Ethanol (10 volumes) to the flask.

-

Add Cyclopropanecarboximidamide HCl (1.0 equiv) with stirring at 20-25°C.

-

Add NaOEt solution (2.5 equiv) dropwise over 15 minutes.

-

Observation: The mixture will become turbid due to NaCl precipitation. Stir for 30 minutes to ensure complete liberation of the amidine.

-

-

Condensation:

-

Add Ethyl acetoacetate (1.1 equiv) dropwise.

-

Heat the reaction mixture to Reflux (78-80°C) .

-

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor by HPLC or TLC. The limiting reagent (amidine) should be <2%.

-

-

Workup & Isolation:

-

Cool the reaction mass to 40-50°C.

-

Distill off approximately 70% of the Ethanol under reduced pressure.

-

Add Water (5 volumes) to the residue.

-

Critical Step (Acidification): Adjust pH to 6.0–7.0 using glacial Acetic Acid or dilute HCl.

-

Result: The product (2-cyclopropyl-6-methylpyrimidin-4-ol) will precipitate as a white/off-white solid.

-

Cool to 0-5°C and stir for 1 hour to maximize yield.

-

-

Filtration & Drying:

-

Filter the solid and wash with cold water (2 x 2 vol).

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the pyrimidine scaffold.

Analytical Control & Expected Results

To validate the synthesis, the following analytical parameters should be met.

1. HPLC Purity Profile:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.

-

Detection: UV @ 254 nm.

-

Target: Product purity >98.0% (a/a).

2. ¹H-NMR Interpretation (DMSO-d₆):

-

Cyclopropyl Ring: Look for characteristic high-field multiplets.

- 0.9–1.1 ppm (m, 4H, cyclopropyl -CH₂-).

- 1.8–2.0 ppm (m, 1H, cyclopropyl -CH-).

-

Pyrimidine Core:

- 2.1 ppm (s, 3H, -CH₃).

- 5.8–6.0 ppm (s, 1H, aromatic C5-H).

-

Hydroxyl/Amide: Broad singlet >11.0 ppm (indicative of the -OH/-NH tautomer).

3. Troubleshooting:

-

Low Yield: Often caused by "wet" ethanol. Ensure water content is <0.1%.

-

Impurity Formation: If the reaction runs too long at reflux, the cyclopropyl ring is stable, but ester hydrolysis of the starting material can occur.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2781916, Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

- Hoveyda, H. et al. (2015). 3-Substituted 2-amino-indole derivatives and analogues as GPR43 modulators. WO Patent 2015/198045 A1.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cyclopropyl/fluorine bioisosteres).

Practical experimental applications of Cyclopropanecarboximidamide hydrochloride.

Subject: Practical Experimental Applications & Synthetic Protocols CAS: 57297-29-7 | Formula: C₄H₈N₂[1]·HCl | MW: 120.58 g/mol [1][2][3][4][5]

Abstract & Core Utility

Cyclopropanecarboximidamide hydrochloride is a critical C3-building block used to introduce the cyclopropyl moiety into heterocyclic scaffolds, primarily pyrimidines , imidazoles , and triazines .[5] In medicinal chemistry, the cyclopropyl group serves as a superior bioisostere for isopropyl or phenyl groups, offering improved metabolic stability (blocking P450 oxidation sites), increased potency via hydrophobic pocket filling, and restricted conformational entropy.[5]

This guide details the handling, free-basing, and experimental protocols for utilizing this reagent in high-value heterocycle synthesis, specifically targeting 2-cyclopropylpyrimidine derivatives common in kinase inhibitor discovery (e.g., Aurora, ALK inhibitors).[5]

Chemical Properties & Handling[1][5][6]

-

Solubility: Highly soluble in water, methanol, and ethanol.[5] Poorly soluble in non-polar solvents (DCM, Toluene) unless free-based.[1][5]

-

Stability: The HCl salt is stable at room temperature but hygroscopic.[1][5] The free base is unstable and prone to hydrolysis/dimerization; it must be generated in situ or used immediately.[1][5]

-

Storage: Desiccate at 4°C.

Critical Handling Note: The "Salt" Factor

As an amidine hydrochloride, this reagent is non-nucleophilic until neutralized.[1][5] Direct reaction with electrophiles (e.g., beta-keto esters) without a base will fail.[1][5]

-

Standard Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) in alcohol.[1][5]

-

Milder Base: Potassium carbonate (K₂CO₃) in DMF/acetonitrile (requires heat).[1][5]

Experimental Application: Synthesis of 2-Cyclopropylpyrimidines

The most prevalent application is the condensation with 1,3-electrophiles (beta-keto esters, beta-diketones, or malononitrile derivatives) to form the pyrimidine core.

Protocol A: Condensation with 1,3-Dicarbonyls (The Hantzsch-like Synthesis)

Target: Synthesis of 2-cyclopropyl-4,6-dimethylpyrimidine (using acetylacetone) or 2-cyclopropyl-6-methylpyrimidin-4-ol (using ethyl acetoacetate).

Reagents:

-

Cyclopropanecarboximidamide HCl (1.0 equiv)[1]

-

Ethyl Acetoacetate or Acetylacetone (1.1 equiv)

-

Base: Sodium Ethoxide (2.5 equiv) [Freshly prepared preferred]

-

Solvent: Absolute Ethanol (0.5 M concentration relative to amidine)

Step-by-Step Procedure:

-

Preparation of Base: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve sodium metal (2.5 equiv) in absolute ethanol. Stir until evolution of H₂ ceases.[1][5]

-

Free-Basing (In Situ): Add Cyclopropanecarboximidamide HCl (1.0 equiv) to the ethoxide solution. Stir at room temperature for 15–30 minutes.

-

Condensation: Dropwise add the 1,3-dicarbonyl compound (1.1 equiv) to the stirring mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup:

-

Neutralization: Redissolve the residue in minimal water.[1][5] Carefully adjust pH to ~7.0 using 1N HCl (if the product is the hydroxypyrimidine, it may precipitate at neutral pH).

-

Extraction: Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from EtOH/Hexane or flash chromatography.[1][5]

Data Table: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Mild) | Notes |

| Solvent | Ethanol (Abs) | DMF | DMF allows higher temps for sluggish substrates.[1] |

| Base | NaOEt (2.5 eq) | K₂CO₃ (3.0 eq) | K₂CO₃ is better for acid-sensitive substrates.[1][5] |

| Temp | 80°C (Reflux) | 100–120°C | Higher temp required for K₂CO₃ method.[1][5] |

| Yield | 75–90% | 50–70% | NaOEt method is generally cleaner.[1][5] |

Experimental Application: Synthesis of Imidazoles

Target: 2-Cyclopropyl-4,5-disubstituted imidazoles. Reaction: Condensation with alpha-haloketones (e.g., phenacyl bromide).[1][5]

Protocol Overview:

-

Dissolve Cyclopropanecarboximidamide HCl (1.0 eq) and NaHCO₃ (4.0 eq) in THF/Water (1:1).

-

Reflux for 2–4 hours.

-

The cyclopropyl-amidine nitrogen displaces the bromide, followed by cyclization onto the carbonyl.[1][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the critical decision pathways for using Cyclopropanecarboximidamide HCl in heterocycle synthesis.

Caption: Decision tree for solvent and base selection based on the target heterocycle.

References

-

PubChem. Cyclopropanecarboximidamide hydrochloride (Compound Summary). National Library of Medicine.[1][5] [Link][1]

-

Fischer, G., et al. Synthesis of 2-substituted pyrimidines via amidine condensation.[1][5] Journal of Heterocyclic Chemistry, 2018.[1][5][6] (General reference for amidine-dicarbonyl condensation).

- Wermuth, C. G.The Practice of Medicinal Chemistry. (Discusses cyclopropyl as a bioisostere for isopropyl/phenyl groups).

Sources

- 1. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropanecarboxamidine Hydrochloride | 57297-29-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 57297-29-7|Cyclopropanecarboximidamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. CYCLOPROPANECARBOXIMIDAMIDE HYDROCHLORIDE | CAS 57297-29-7 [matrix-fine-chemicals.com]

- 5. Cyclopropylcarboxamidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

Application Notes: The Strategic Role of Cyclopropanecarboximidamide Hydrochloride in Modern Medicinal Chemistry

Introduction: Combining Two Privileged Scaffolds for Enhanced Drug Design

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a "versatile player," routinely incorporated into drug candidates to solve complex pharmacological challenges.[1][2] Its unique physicochemical properties—including conformational rigidity, enhanced metabolic stability, and the ability to project substituents into precise vectors in three-dimensional space—make it a highly valuable motif.[2][3][4] The inherent strain of the three-membered ring results in shorter, stronger C-H bonds and an increased π-character of its C-C bonds, contributing to its unique biological profile.[3]

Paired with the cyclopropyl group, the carboximidamide (amidine) functionality serves as a powerful pharmacophore. As a strong base, the amidine group is often protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and mimic the guanidinium group of arginine.[5] This makes it particularly effective for targeting the active sites of enzymes like serine proteases.[5][6]

Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7) is a key chemical intermediate that provides medicinal chemists with a direct and efficient tool to merge these two powerful structural elements. This guide serves to detail the strategic applications of this building block, explaining the rationale behind its use and providing robust protocols for its incorporation into drug discovery pipelines.

Physicochemical Properties and Strategic Design Rationale

The utility of Cyclopropanecarboximidamide hydrochloride stems from the synergistic benefits of its constituent parts. Its incorporation into a lead molecule is a deliberate strategic choice aimed at optimizing multiple pharmaceutical properties simultaneously.

| Property | Value | Source |

| CAS Number | 57297-29-7 | PubChem |

| Molecular Formula | C₄H₉ClN₂ | PubChem |

| Molecular Weight | 120.58 g/mol | PubChem |

| Appearance | White crystalline powder | --- |

| Key Functional Groups | Cyclopropyl, Carboximidamide (Amidine) | --- |

The "Why": Key Advantages in Drug Design

-

Bioisosterism and Conformational Rigidity : The cyclopropane ring is an excellent bioisostere for gem-dimethyl groups, alkenes, and even aromatic rings, offering improved metabolic stability and solubility. Its rigid structure locks the conformation of the molecule, which can reduce the entropic penalty upon binding to a biological target, thereby increasing potency and selectivity.[1]

-

Metabolic Stability : The strong C-H bonds of the cyclopropane ring are significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to analogous aliphatic chains.[7] This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased oral bioavailability.[2]

-

Precise Pharmacophore Presentation : The rigid cyclopropyl scaffold acts as a stable platform, orienting the highly basic amidine group in a well-defined direction. This precision is critical for optimizing interactions with specific residues in a target's binding pocket, such as an aspartate residue in the S1 pocket of a serine protease.[5]

-

Enhanced Permeability and Reduced Efflux : Strategic placement of a cyclopropyl group can favorably alter a molecule's physicochemical properties, such as pKa, to increase brain permeability and reduce its susceptibility to efflux pumps like P-glycoprotein.[1][2]

Caption: Conceptual diagram of an inhibitor binding to a protease active site.

Illustrative Structure-Activity Relationship (SAR)

The introduction of the cyclopropylamidine group can dramatically improve potency. The following table illustrates a hypothetical SAR progression for a generic protease inhibitor.

| Compound ID | R Group | IC₅₀ (nM) | Rationale for Change |

| 1a | -CH₂-CH₂-NH₂ | 850 | Initial hit with a flexible basic amine. |

| 1b | -C(=NH)NH₂ | 120 | Guanidine group improves binding but has poor PK. |

| 1c | Isopropyl | >10,000 | Removal of basic group abolishes activity. |

| 1d | Cyclopropyl-C(=NH)NH₂ | 5 | Rigid cyclopropane orients the amidine optimally for binding, significantly boosting potency. |

Experimental Protocols

The primary use of Cyclopropanecarboximidamide hydrochloride is in coupling reactions with activated carboxylic acids or related functional groups.

Protocol 1: General Procedure for Amide Coupling with an Activated Carboxylic Acid

This protocol describes a standard procedure for coupling a carboxylic acid with Cyclopropanecarboximidamide hydrochloride to form an N-acyl cyclopropylamidine derivative.

Causality Behind Choices:

-

Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and racemization of chiral centers. Other reagents like EDC/HOBt can also be used. [8]* Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its role is twofold: 1) to neutralize the hydrochloride salt of the starting amidine, liberating the free base to act as a nucleophile, and 2) to neutralize the acid generated during the activation of the carboxylic acid. [9]* Solvent (DMF): Anhydrous Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves a wide range of reactants and reagents for amide coupling. [10] Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Amidine Addition: In a separate vial, suspend Cyclopropanecarboximidamide hydrochloride (1.2 eq) in a small amount of DMF. Add DIPEA (2.5 eq) and vortex briefly. Add this suspension to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Cyclopropanecarboximidamide Hydrochloride via Pinner Reaction

This protocol outlines the synthesis of the title compound from its nitrile precursor, a classic method for preparing amidines. [11][12] Step-by-Step Methodology:

-

Imidate Formation (Pinner Salt): Cool a solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) to 0 °C in an ice bath. [13]Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 1-2 hours while maintaining the temperature at 0 °C. Seal the vessel and allow it to stand at 0-4 °C for 24-48 hours until a precipitate (the ethyl cyclopropanecarboximidate hydrochloride salt) forms. [11]2. Ammonolysis: Collect the Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Suspend the salt in a solution of anhydrous ethanol saturated with ammonia gas at 0 °C.

-

Reaction & Isolation: Seal the reaction vessel and stir at room temperature for 24 hours. The reaction progress can be monitored by the disappearance of the imidate ester. Concentrate the reaction mixture under reduced pressure. The resulting solid is crude Cyclopropanecarboximidamide hydrochloride.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the purified hydrochloride salt.

-

Validation: Characterize the final product by NMR and melting point analysis to confirm its identity and purity.

Caption: Overall workflow from precursor synthesis to final drug candidate.

Conclusion

Cyclopropanecarboximidamide hydrochloride is more than a simple chemical; it is a strategic building block that empowers medicinal chemists to install a high-value pharmacophoric motif—the cyclopropylamidine group. Its use allows for the systematic enhancement of drug candidates by improving potency through conformational constraint, increasing metabolic stability, and enabling precise, charge-based interactions with biological targets. The robust and well-understood protocols for its incorporation make it an indispensable tool in the modern drug discovery arsenal, accelerating the development of novel therapeutics.

References

- Google Patents. (n.d.). Method for artificially synthesizing cyclopropanecarbonitrile.

-

Ghafuri, E., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Lund, G., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. Retrieved from [Link]

-

Li, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Publishing. Retrieved from [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

-

Kühne, R., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Güssregen, S., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Retrieved from [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Retrieved from [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

-

Beaulieu, P. L., et al. (1997). Potent HIV Protease Inhibitors Containing a Novel (Hydroxyethyl)amide Isostere. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Yue, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). RSC Publishing. Retrieved from [Link]

-

Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

-

West, T. H., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Retrieved from [Link]

-

Baxter, E. W., et al. (2006). Application of Fragment-Based Lead Generation to the Discovery of Novel, Cyclic Amidine β-Secretase Inhibitors with Nanomolar Potency, Cellular Activity, and High Ligand Efficiency. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. Pinner Reaction [organic-chemistry.org]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

Standard reaction conditions for using Cyclopropanecarboximidamide hydrochloride.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal and agrochemical research, the cyclopropyl group stands out as a "privileged" structural motif. Its inherent ring strain and unique electronic properties—including enhanced π-character in its C-C bonds—confer significant advantages when incorporated into bioactive molecules.[1][2] Cyclopropanecarboximidamide hydrochloride (CAS 57297-29-7) serves as a versatile and highly valuable building block for introducing this moiety.[1] As a stable, crystalline solid, this reagent is a gateway to novel heterocyclic compounds and complex molecular architectures.

The incorporation of a cyclopropyl ring can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, improve binding affinity to biological targets through conformational rigidity, and optimize overall physicochemical properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the standard reaction conditions, key applications, and detailed protocols for the effective use of Cyclopropanecarboximidamide hydrochloride.

Physicochemical & Safety Data

Handling and reaction setup require a clear understanding of the reagent's properties and safety considerations. Cyclopropanecarboximidamide hydrochloride is a hygroscopic solid and should be stored in a cool, dry place under an inert atmosphere.[4]

Table 1: Physicochemical Properties of Cyclopropanecarboximidamide Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 57297-29-7 | [1][5] |

| Molecular Formula | C₄H₉ClN₂ | [1][5] |

| Molecular Weight | 120.58 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][6][7] |

| Melting Point | 122-129 °C | [1][6][7] |

| Solubility | Soluble in water | [4][7][8] |

| Sensitivity | Hygroscopic | [4] |

Safety & Handling:

Cyclopropanecarboximidamide hydrochloride is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation.[5][6][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

Core Application: Synthesis of 2-Cyclopropyl-Substituted Pyrimidines

A primary application of Cyclopropanecarboximidamide hydrochloride is in the synthesis of pyrimidine-based heterocycles. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals. The amidine functionality provides a reactive two-nitrogen synthon that readily undergoes cyclocondensation reactions with 1,3-dielectrophilic partners.

The most common and robust method for forming the pyrimidine ring from an amidine is the reaction with a β-dicarbonyl compound or its synthetic equivalent. This reaction provides a direct and high-yielding route to substituted pyrimidines.

Mechanistic Rationale

The reaction proceeds via a well-established cyclocondensation mechanism. First, the amidine is neutralized by a base to its free form. One of the nitrogen atoms then acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, leading to a dihydroxytetrahydropyrimidine intermediate. Subsequent dehydration under the reaction conditions yields the aromatic pyrimidine ring. The choice of base and solvent is critical; an alkoxide base in its corresponding alcohol solvent (e.g., sodium ethoxide in ethanol) is standard, as it prevents transesterification side reactions if the dicarbonyl partner is a β-ketoester.

Detailed Protocol: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine

This protocol details a representative procedure for the synthesis of a substituted pyrimidine using Cyclopropanecarboximidamide hydrochloride and acetylacetone as the 1,3-dicarbonyl component.

Materials & Reagents

-

Cyclopropanecarboximidamide hydrochloride (1.0 eq)

-

Acetylacetone (1.05 eq)

-

Sodium ethoxide (1.1 eq) or Potassium Carbonate (2.5 eq)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Standard glassware for workup and purification

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (approx. 5-10 mL per mmol of the limiting reagent).

-

Base and Amidine Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved. Alternatively, for a milder base, potassium carbonate can be used. To this solution, add Cyclopropanecarboximidamide hydrochloride in one portion. Stir the resulting suspension at room temperature for 15-20 minutes. This step generates the free amidine in situ.

-

Addition of Dicarbonyl: Slowly add acetylacetone to the reaction mixture via syringe.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Resuspend the resulting residue in ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or flash column chromatography on silica gel if necessary.

Table 2: Representative Reaction Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | ~1:1.05:1.1 (Amidine:Dicarbonyl:Base) | A slight excess of the dicarbonyl and base ensures complete consumption of the amidine starting material. |

| Solvent | Anhydrous Ethanol | Good solubility for reactants and compatible with alkoxide bases. |

| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base (relative to the amidine) that effectively deprotonates the hydrochloride salt. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |

| Reaction Time | 4-12 hours | Typical timeframe for this type of condensation; should be monitored empirically. |

Conclusion

Cyclopropanecarboximidamide hydrochloride is a potent and effective reagent for introducing the cyclopropyl group into heterocyclic systems, particularly pyrimidines. The protocols and principles outlined in this guide are based on established reactivity patterns of amidines and provide a solid foundation for researchers to develop novel molecular entities. By leveraging the unique structural and electronic properties of the cyclopropyl moiety, scientists can continue to push the boundaries in the design of next-generation pharmaceuticals and agrochemicals.

References

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

-

PubChem. Cyclopropanecarboximidamide hydrochloride. Available from: [Link]

-

iChemical. Cyclopropane-1-carboximidamide hydrochloride, CAS No. 57297-29-7. Available from: [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

PubChem. Cyclopropanecarboximidamide hydrochloride. Available from: [Link]